Analytical Identification: Distinct MS Fragmentation Pattern of 3-Bromo Isomer
The compound is cataloged in the 'Mass Spectra of Designer Drugs 2024' library, indicating its use as a reference standard for forensic and analytical identification [1]. While direct comparator MS data is not provided, its inclusion in this specialized library confirms its unique fragmentation pattern is crucial for distinguishing it from other regioisomers (e.g., 2-bromo or 4-bromo) and other trifluoroacetylated phenethylamines, which is essential for unambiguous compound confirmation [1].
| Evidence Dimension | Mass Spectral Fragmentation Pattern |
|---|---|
| Target Compound Data | Unique mass spectral fingerprint referenced in 'Mass Spectra of Designer Drugs 2024' library |
| Comparator Or Baseline | Other regioisomers (2-bromo, 4-bromo) and related phenethylamine derivatives |
| Quantified Difference | Differentiation not specified numerically but confirmed via inclusion in specialized reference library |
| Conditions | Gas Chromatography-Mass Spectrometry (GC-MS) |
Why This Matters
For forensic and toxicology labs, procuring a compound with a verified mass spectral library match is non-negotiable for definitive identification and to meet evidentiary standards.
- [1] SpectraBase. (2024). 3-Bromophenethylamine TFA; N-[2-(3-Bromophenyl)ethyl]-2,2,2-trifluoroacetamide. Compound ID: 2SHgTEcFIGP. Included in Mass Spectra of Designer Drugs 2024 library. View Source
